![molecular formula C10H11N5O B14379770 3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one CAS No. 89647-29-0](/img/structure/B14379770.png)
3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring fused with a purine ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with amines, followed by cyclization reactions. The Debus-Radziszewski synthesis and the Wallach synthesis are notable methods for preparing imidazole derivatives . These methods typically involve the use of glyoxal and ammonia or other nitrogen-containing compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1,3-Diazole
- 2-Methylimidazole
- 4,5-Diphenylimidazole
Uniqueness
3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other imidazole derivatives, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
89647-29-0 |
|---|---|
Formule moléculaire |
C10H11N5O |
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
3-ethyl-6-methyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C10H11N5O/c1-3-14-5-11-7-8(14)13-10-12-6(2)4-15(10)9(7)16/h4-5H,3H2,1-2H3,(H,12,13) |
Clé InChI |
UNNNSQNPCRSXMG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C1N=C3NC(=CN3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



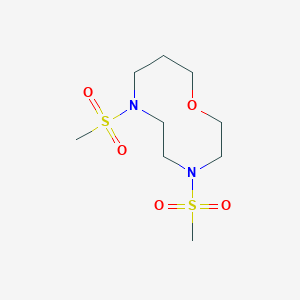
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)
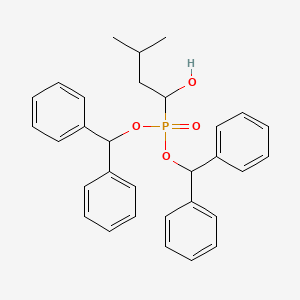

oxophosphanium](/img/structure/B14379739.png)

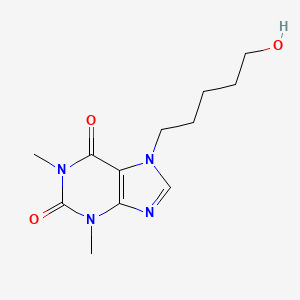
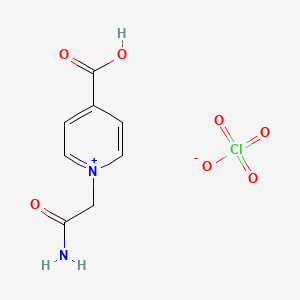
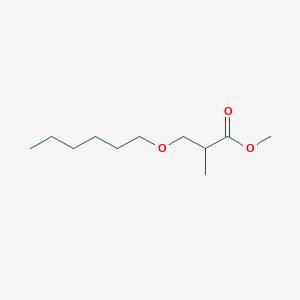
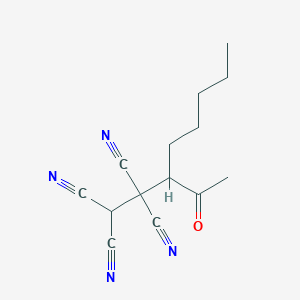
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
